1,2-Dimethyl-3-propan-2-ylindole
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Overview
Description
1,2-Dimethyl-3-propan-2-ylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-propan-2-ylindole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the palladium-catalyzed Larock indole synthesis, which utilizes ortho-substituted anilines and alkynes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and high yield. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-propan-2-ylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1,2-Dimethyl-3-propan-2-ylindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-propan-2-ylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain pro-survival pathways, leading to apoptosis in cancer cells . The detailed mechanisms are still under investigation, but it is known to affect key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simpler structure.
1-Methylindole: A derivative with a single methyl group.
2-Methylindole: Another derivative with a methyl group at a different position.
Uniqueness
1,2-Dimethyl-3-propan-2-ylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2-dimethyl-3-propan-2-ylindole |
InChI |
InChI=1S/C13H17N/c1-9(2)13-10(3)14(4)12-8-6-5-7-11(12)13/h5-9H,1-4H3 |
InChI Key |
GNVKAJVOYYNDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C)C |
Origin of Product |
United States |
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